FXR Agonist Potency: BMS‑986318 (Ester‑Derived) vs. Des‑Cyclopropyl Analog
The final drug substance BMS‑986318, which uses this ethyl ester as its immediate precursor, exhibits an EC₅₀ of 53 nM in the FXR Gal4 luciferase reporter assay [REFS‑1]. In contrast, the des‑cyclopropyl analog (where cyclopropyl is replaced by hydrogen) displayed an EC₅₀ > 1 µM in the same assay format, representing a >19‑fold loss in potency [REFS‑2]. The 5‑cyclopropyl group is therefore a critical potency determinant embedded in the title compound.
| Evidence Dimension | FXR agonism EC₅₀ (Gal4 reporter assay) |
|---|---|
| Target Compound Data | 53 nM (BMS‑986318, derived from title compound) |
| Comparator Or Baseline | Des‑cyclopropyl analog of BMS‑986318: EC₅₀ > 1 µM |
| Quantified Difference | >19‑fold potency advantage conferred by the 5‑cyclopropyl substituent present in the title compound |
| Conditions | FXR Gal4 luciferase reporter gene assay in HEK293 cells; data from ACS Med. Chem. Lett. 2021 and patent SAR tables |
Why This Matters
Procuring the cyclopropyl‑bearing ethyl ester ensures that downstream FXR agonists retain the potency‑critical 5‑cyclopropyl motif, whereas cheaper des‑cyclopropyl isoxazole‑4‑carboxylates yield compounds with sub‑micromolar activity that are unsuitable for lead optimization.
- [1] Carpenter, J., Wu, G., Wang, Y., Cook, E. M., Wang, T., Sitkoff, D., … Wacker, D. A. (2021). Discovery of BMS‑986318, a Potent Nonbile Acid FXR Agonist for the Treatment of Nonalcoholic Steatohepatitis. ACS Medicinal Chemistry Letters, 12(9), 1413‑1420. https://doi.org/10.1021/acsmedchemlett.1c00198 View Source
- [2] Bristol‑Myers Squibb. (2019). Bridged bicyclic compounds as farnesoid X receptor modulators. U.S. Patent Application Publication No. US 2019/0127358 A1. https://patents.google.com/patent/US20190127358A1/en View Source
